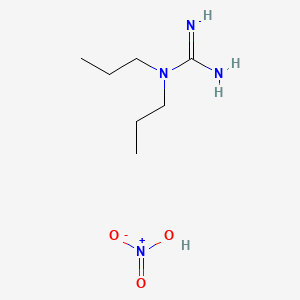
Guanidine, 1,1-dipropyl-, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1,1-dipropyl-, nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable salts with acids. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by propyl groups, and it is combined with nitrate to form a salt. Guanidine compounds are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1-dipropyl-, nitrate typically involves the reaction of 1,1-dipropylguanidine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2\text{NO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1,1-dipropyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler guanidine derivatives.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution can produce a variety of alkylated guanidines.
Scientific Research Applications
Guanidine, 1,1-dipropyl-, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of guanidine, 1,1-dipropyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Guanidine nitrate: A simpler derivative of guanidine with similar basicity and reactivity.
1,1-Dimethylguanidine nitrate: Another derivative with methyl groups instead of propyl groups.
1,1-Diethylguanidine nitrate: Similar structure with ethyl groups.
Uniqueness
Guanidine, 1,1-dipropyl-, nitrate is unique due to the presence of propyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other guanidine derivatives and suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
329-72-6 |
|---|---|
Molecular Formula |
C7H18N4O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1,1-dipropylguanidine;nitric acid |
InChI |
InChI=1S/C7H17N3.HNO3/c1-3-5-10(6-4-2)7(8)9;2-1(3)4/h3-6H2,1-2H3,(H3,8,9);(H,2,3,4) |
InChI Key |
ZFWZMVNLGUGFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






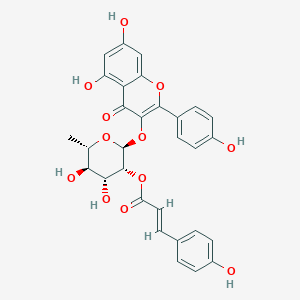
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

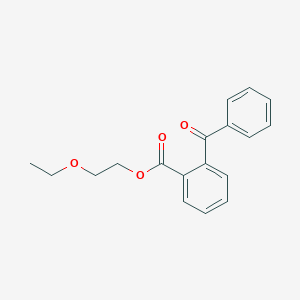

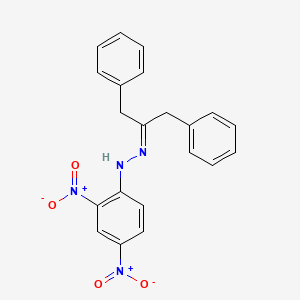

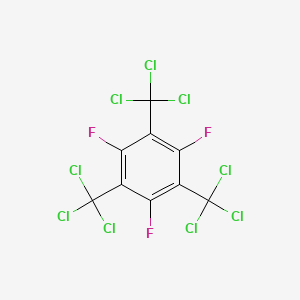
![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)

